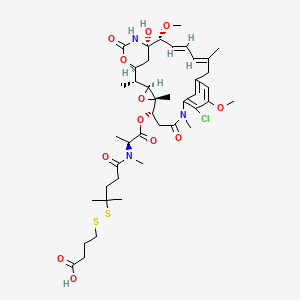
N2'-(4-((3-Carboxypropyl)dithio)-4-methyl-1-oxopentyl)-N2'-deacetylmaytansine
Overview
Description
“N2’-(4-((3-Carboxypropyl)dithio)-4-methyl-1-oxopentyl)-N2’-deacetylmaytansine” is a complex organic compound. It might be related to “Tusamitamab ravtansine”, an investigational drug .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, there are studies on the synthesis of related compounds. For instance, copper catalysts immobilized on Poly(3-carboxypropyl)Thiophene have been used in organic transformations .Chemical Reactions Analysis
Again, specific information is not available. But copper-catalytic platforms have been used to explore the cross-coupling reaction of Grignard reagents and the functional group transformation of arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Carboxypropyl disulfide”, a related compound, include a melting point of 108-110 °C, a boiling point of 350.93°C (rough estimate), and a density of 1.340 .Scientific Research Applications
Chemical Properties and Reactions
Research has shown various chemical properties and reactions of compounds structurally related to N2'-(4-((3-Carboxypropyl)dithio)-4-methyl-1-oxopentyl)-N2'-deacetylmaytansine. For instance, the study of N2-oxopropenyldeoxyguanosine, a compound formed by modification of DNA with base propenal or malondialdehyde, revealed its acidic nature and reactivity to nucleophiles, which could be significant in understanding its miscoding properties and reactivity in DNA or protein (Szekely, Rizzo, & Marnett, 2008).
Biological Activity
Studies related to the biological activity of structurally similar compounds have been conducted. For example, research on methylglyoxal, a highly reactive alpha-oxoaldehyde, has shown that it forms advanced glycation end-products (AGEs) with proteins, which are linked to complications in diabetes and some neurodegenerative diseases. This research provides insights into the potential biological activities of compounds like N2'-(4-((3-Carboxypropyl)dithio)-4-methyl-1-oxopentyl)-N2'-deacetylmaytansine (Nemet, Varga-Defterdarović, & Turk, 2006).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a subject of research. For example, studies have been conducted on the synthesis of N2S2 ligands and Re(V)O(N2S2) analogues, which are important for imaging in medical applications. Such research is crucial for understanding the synthesis pathways and characterization of complex molecules like N2'-(4-((3-Carboxypropyl)dithio)-4-methyl-1-oxopentyl)-N2'-deacetylmaytansine (Lipowska et al., 2002).
Applications in Biosensors
Research has also explored the application of related compounds in biosensors. For instance, a study on acetylcholinesterase biosensors, based on SnO2 nanoparticles and carboxylic graphene, demonstrates the potential use of related compounds in the detection of pesticides. This research shows how these compounds could be utilized in environmental monitoring and public health (Zhou, Yang, Wang, & Yang, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60ClN3O12S2/c1-24-13-11-14-31(55-10)42(53)23-30(56-39(52)44-42)25(2)37-41(6,58-37)32(22-34(48)46(8)28-20-27(19-24)21-29(54-9)36(28)43)57-38(51)26(3)45(7)33(47)16-17-40(4,5)60-59-18-12-15-35(49)50/h11,13-14,20-21,25-26,30-32,37,53H,12,15-19,22-23H2,1-10H3,(H,44,52)(H,49,50)/b14-11+,24-13+/t25-,26+,30+,31-,32+,37+,41+,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSKCTIDJPPMJJ-CYZHRDLYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)O)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)O)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60ClN3O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
898.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2'-(4-((3-Carboxypropyl)dithio)-4-methyl-1-oxopentyl)-N2'-deacetylmaytansine | |
CAS RN |
905449-84-5 | |
| Record name | N2'-(4-((3-Carboxypropyl)dithio)-4-methyl-1-oxopentyl)-N2'-deacetylmaytansine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905449845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2'-(4-((3-CARBOXYPROPYL)DITHIO)-4-METHYL-1-OXOPENTYL)-N2'-DEACETYLMAYTANSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX9S087G5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]quinazolin-4-amine](/img/structure/B3182502.png)

![N-[(2S)-1-({(2S)-4-hydroxy-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl}amino)-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B3182513.png)









